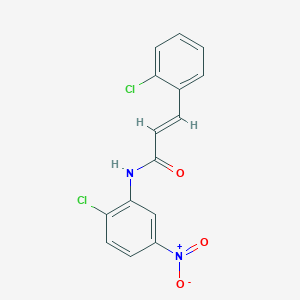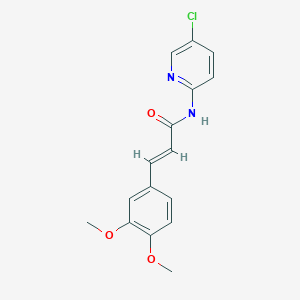![molecular formula C14H9Cl2N3OS B5880768 4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)
4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine” belongs to a class of chemicals that include pyridine and oxadiazole rings. These compounds are known for their wide range of applications in chemical synthesis and potential biological activities. The specific compound's interest may be due to its unique structural features which imply specific reactivity and properties.
Synthesis Analysis
Synthesis of related pyridine-based energetic materials and oxadiazole derivatives involves multi-step reactions starting from commercially available reagents. For instance, fused tricyclic pyridine-based materials can be synthesized through azidonation, nitrogen elimination, and ring closure steps, demonstrating a complex synthesis pathway that may be akin to our compound of interest (Ma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds features intricate crystalline forms. For example, certain pyridine-based materials crystallize in orthorhombic space groups with specific crystal parameters, which helps in understanding the molecular arrangement and interactions within the crystal lattice (Ma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyridine and oxadiazole derivatives are diverse. For example, reactions with nitrile oxides in pyridine solution can lead to multiple products, highlighting the reactivity of such compounds (Kandeel & Youssef, 2001). These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities.
Physical Properties Analysis
The physical properties, such as density and thermal stability, of related pyridine-based materials can be quite unique. A high density and low thermal stability have been reported, which are essential factors in material science and engineering applications (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds are largely determined by their molecular structure. For instance, oxadiazole derivatives exhibit varied optical properties, including absorption and emission characteristics, which are influenced by the substituents on the oxadiazole moiety and the overall molecular structure (Ge et al., 2014).
Direcciones Futuras
The future directions for research on “4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the synthesis, crystal structure, DFT study, and antifungal activity of a related compound suggests potential for use as efficient optoelectronic materials .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-helicobacter pylori activity . Therefore, it is possible that this compound may also target Helicobacter pylori or similar bacterial species.
Mode of Action
The structure of the compound, particularly the presence of the 1,3,4-oxadiazole ring and the dichlorobenzylthio group, suggests that it might interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly halogen bonding .
Biochemical Pathways
Given its potential anti-helicobacter pylori activity , it might interfere with essential biochemical pathways in this bacterium, leading to its inhibition or death.
Result of Action
If the compound does indeed have anti-helicobacter pylori activity , its action could result in the inhibition of bacterial growth or bacterial death, thereby alleviating infections caused by this bacterium.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-2-1-9(7-12(11)16)8-21-14-19-18-13(20-14)10-3-5-17-6-4-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSIHYGUMBFYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(O2)C3=CC=NC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)




![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

